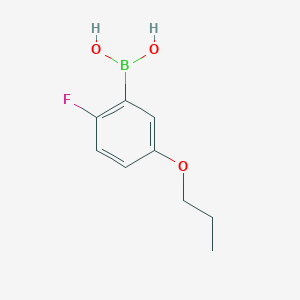

2-Fluoro-5-propoxyphenylboronic acid

Description

Propriétés

IUPAC Name |

(2-fluoro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTDUFUEQNIBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584402 | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863248-36-6 | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863248-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Propoxyphenylboronic Acid

General Synthetic Strategies for Arylboronic Acids

The creation of the carbon-boron bond in arylboronic acids is a cornerstone of modern synthetic chemistry, enabling access to a vast array of complex molecules through cross-coupling reactions.

Direct boronation of aromatic C-H bonds has emerged as a powerful and atom-economical approach. Transition metal-catalyzed C-H activation, particularly using iridium and rhodium catalysts, allows for the direct installation of a boryl group onto an aromatic ring. The regioselectivity of these reactions is often governed by steric factors, with the borylation typically occurring at the least hindered position. However, the presence of directing groups on the aromatic ring can override these steric effects, enabling ortho-selective borylation. For substrates with complex substitution patterns, predicting the regioselectivity can be challenging.

Another significant boronation method is the palladium-catalyzed Miyaura-Ishiyama borylation, which involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This method is highly versatile and tolerates a wide range of functional groups.

A classic and widely used method for the synthesis of arylboronic acids involves a two-step process. First, an aryl halide undergoes a halogen-metal exchange reaction to form an organometallic intermediate. This is typically achieved using organolithium reagents (e.g., n-butyllithium) or by forming a Grignard reagent with magnesium metal. In the second step, this highly reactive organometallic species is quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired arylboronic acid. The regioselectivity of this method is predetermined by the position of the halogen atom on the starting aryl halide.

Specific Synthetic Routes to 2-Fluoro-5-propoxyphenylboronic Acid

A plausible and efficient synthetic pathway to this compound starts from the readily available precursor, 4-bromo-2-fluorophenol (B1271925). This route involves the introduction of the propoxy group followed by the installation of the boronic acid functionality.

Step 1: Propoxylation via Williamson Ether Synthesis

The initial step is the etherification of 4-bromo-2-fluorophenol to introduce the propoxy side chain. The Williamson ether synthesis is a well-established and reliable method for this transformation. The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane, to yield 4-bromo-2-fluoro-1-propoxybenzene (B135397).

Step 2: Introduction of the Boronic Acid Group

With the propoxy group in place, the focus shifts to converting the bromo-substituent into a boronic acid. Two primary strategies can be employed:

Halogen-Metal Exchange and Borylation: This route involves the reaction of 4-bromo-2-fluoro-1-propoxybenzene with an organolithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C) to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched with a trialkyl borate (e.g., triisopropyl borate). Acidic workup then hydrolyzes the boronate ester to afford this compound. The fluorine atom acts as a powerful ortho-directing group in lithiation reactions, ensuring that the lithiation and subsequent borylation occur at the desired position.

Palladium-Catalyzed Miyaura Borylation: Alternatively, 4-bromo-2-fluoro-1-propoxybenzene can be subjected to a palladium-catalyzed borylation reaction. This involves reacting the aryl bromide with a diboron reagent, like bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable ligand. This method often offers milder reaction conditions and broader functional group tolerance compared to the halogen-metal exchange route.

| Synthetic Route | Reagents and Conditions | Advantages | Disadvantages | Regioselectivity |

| Halogen-Metal Exchange | 1. n-BuLi, THF, -78 °C2. B(OiPr)₃3. H₃O⁺ | High yields, well-established. | Requires cryogenic temperatures and strictly anhydrous conditions. | Excellent, directed by the fluorine atom. |

| Miyaura Borylation | B₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., KOAc), solvent (e.g., dioxane) | Milder conditions, good functional group tolerance. | Palladium catalysts can be expensive; potential for side reactions. | Excellent, determined by the position of the bromine atom. |

The choice between these two primary routes often depends on the specific laboratory capabilities and the scale of the synthesis. The halogen-metal exchange route is often favored for its high efficiency and well-understood mechanism, particularly when the necessary cryogenic equipment is available. The Miyaura borylation offers a valuable alternative with milder conditions, which can be advantageous for complex substrates or larger-scale production. In both cases, the regioselectivity is excellent, ensuring the formation of the desired this compound isomer.

Green Chemistry Considerations in Boronic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for boronic acids. Key areas of focus include the use of greener solvents, energy efficiency, and waste reduction.

For Grignard-based syntheses, the use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is being explored as a greener alternative to traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). umb.edusigmaaldrich.comijarse.comrsc.org 2-MeTHF offers advantages in terms of reduced water miscibility, which can simplify workup procedures and reduce solvent waste. ijarse.com

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Propoxyphenylboronic Acid

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. For 2-Fluoro-5-propoxyphenylboronic acid, the reaction would involve the coupling of the 2-fluoro-5-propoxyphenyl group to an aryl or vinyl halide/triflate.

Catalytic Systems

A variety of palladium catalysts are typically employed for Suzuki-Miyaura reactions. These often consist of a palladium source and a phosphine (B1218219) ligand. The choice of ligand is crucial and can significantly influence the reaction's efficiency.

Table 1: Common Catalytic Systems for Suzuki-Miyaura Cross-Coupling

| Palladium Source | Ligand |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Pd(OAc)₂ | Palladium(II) acetate |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |

This table represents common catalytic systems and not specific data for the named compound.

Reaction Conditions and Optimization

The optimization of reaction conditions is a critical aspect of any Suzuki-Miyaura coupling. Key parameters that are often varied include the base, solvent, and temperature. The choice of base is essential for the transmetalation step, while the solvent system can affect the solubility of the reactants and the stability of the catalyst.

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Common Conditions |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures |

| Temperature | Room temperature to reflux |

This table represents typical reaction parameters and not specific optimized conditions for the named compound.

Scope and Limitations with Diverse Coupling Partners

The success of a Suzuki-Miyaura coupling also depends on the nature of the coupling partner. Generally, aryl iodides are the most reactive, followed by bromides, and then chlorides. The electronic and steric properties of the coupling partner can also impact the reaction outcome. For this compound, one would expect it to couple with a range of aryl and heteroaryl halides. However, without specific experimental data, the precise scope and limitations remain undetermined.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, arylboronic acids can sometimes participate in other transition metal-catalyzed couplings, such as the Heck, Sonogashira, or Stille reactions, although this is less common than their use in Suzuki-Miyaura reactions. There is no specific information available in the searched literature regarding the participation of this compound in these reactions.

Functional Group Transformations

The functional groups present on this compound, namely the fluoro, propoxy, and boronic acid groups, could potentially undergo various transformations. For instance, the propoxy group is an ether linkage, and the boronic acid can be converted to other functional groups. However, specific studies detailing such transformations for this particular compound are not readily found.

Oxidative Transformations

Arylboronic acids are known to undergo oxidative transformations to yield the corresponding phenols. This process, often referred to as oxidative deboronation or hydroxylation, provides a valuable synthetic route to substituted phenolic compounds. The reaction is typically mediated by an oxidizing agent, which facilitates the cleavage of the carbon-boron bond and the subsequent formation of a carbon-oxygen bond.

While specific studies detailing the oxidative transformation of this compound are not extensively documented in the literature, the general mechanism for the oxidation of arylboronic acids is well-established. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a base such as sodium hydroxide (B78521) (NaOH), or other peroxy compounds. The reaction proceeds through the formation of a boronate intermediate, which then undergoes rearrangement and subsequent hydrolysis to afford the phenol (B47542).

The general transformation can be represented as follows:

| Reactant | Reagent | Product |

|---|---|---|

| This compound | H₂O₂ / NaOH | 2-Fluoro-5-propoxyphenol |

Reactions Involving the Boronic Acid Moiety

The boronic acid moiety is the reactive center for a host of powerful cross-coupling reactions. These reactions have revolutionized the synthesis of complex organic molecules by enabling the efficient formation of new chemical bonds.

One of the most prominent reactions of arylboronic acids is the Suzuki-Miyaura coupling . This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylboronic acid and an organohalide or triflate. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. This compound has been successfully employed as a coupling partner in the synthesis of complex heterocyclic compounds. For instance, it has been used in the preparation of picolinamide (B142947) derivatives, which are of interest as kinase inhibitors. google.comgoogle.com

Another significant reaction is the Chan-Lam coupling , which involves the copper-catalyzed formation of a carbon-heteroatom bond. This reaction can be used to couple arylboronic acids with amines, phenols, and other nucleophiles to form arylamines, aryl ethers, and related compounds. This method offers an alternative to other cross-coupling reactions, such as the Buchwald-Hartwig amination, and is often characterized by its mild reaction conditions.

The following table summarizes these key reactions involving the boronic acid moiety of this compound:

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type | Example Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-amino-5,6-difluoropicolinic acid derivative | Pd(dppf)Cl₂-DCM, Na₂CO₃ | 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid | 28% google.comgoogle.com |

| Chan-Lam Coupling | Amine (R₂NH) or Phenol (Ar'OH) | Cu(OAc)₂, Base | Arylamine or Aryl ether | Not specified |

Mechanistic Studies of Key Reactions

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst. libretexts.org The generally accepted pathway consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.org The boronate then reacts with the Pd(II) intermediate to form a new organopalladium complex (Ar-Pd-Ar') and displaces the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The Chan-Lam coupling, while also a cross-coupling reaction, proceeds through a different mechanism that is typically catalyzed by copper. The precise mechanism can be complex and is thought to involve the formation of a copper(III) intermediate. The reaction generally involves the coordination of the amine or phenol and the arylboronic acid to a copper(II) center, followed by an oxidative process and subsequent reductive elimination to form the desired C-N or C-O bond.

The substituents on the phenyl ring of this compound have a pronounced effect on its reactivity in cross-coupling reactions.

The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron atom. This enhanced acidity can facilitate the formation of the boronate species required for transmetalation in the Suzuki-Miyaura reaction. rsc.org However, the ortho-substituent also introduces steric hindrance around the boronic acid moiety, which can potentially slow down the rate of transmetalation. beilstein-journals.orgnih.gov In some cases, the fluorine atom can participate in interactions with the metal center during the catalytic cycle, influencing the regioselectivity and efficiency of the coupling. beilstein-journals.org

Advanced Analytical Characterization Methodologies for 2 Fluoro 5 Propoxyphenylboronic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Fluoro-5-propoxyphenylboronic acid. These techniques probe the molecular framework at the atomic level, providing unambiguous evidence of its constitution and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including boronic acids. Advancements in NMR technology have significantly enhanced the characterization of complex molecules like this compound.

For this compound, a suite of NMR experiments is typically employed. ¹H NMR provides information on the number and environment of protons, such as those on the aromatic ring and the propoxy side chain. ¹³C NMR maps the carbon skeleton of the molecule. Due to the presence of boron and fluorine, ¹¹B and ¹⁹F NMR are particularly powerful.

¹⁹F NMR offers several advantages, including a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, which makes it highly sensitive to subtle changes in the local electronic environment. nih.govnih.gov The absence of endogenous fluorine signals in most biological systems also makes ¹⁹F a valuable nucleus for in vivo studies. nih.gov The chemical shift of the fluorine atom in this compound provides a sensitive probe of its molecular environment. nih.gov ¹¹B NMR is used to directly observe the boron nucleus, confirming the presence and electronic state of the boronic acid moiety.

Interactive Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.20 - 7.60 | m | Aromatic CH |

| ¹H | 6.80 - 7.10 | m | Aromatic CH |

| ¹H | 3.90 - 4.10 | t | -OCH₂- |

| ¹H | 1.70 - 1.90 | sextet | -CH₂-CH₃ |

| ¹H | 0.95 - 1.10 | t | -CH₃ |

| ¹³C | 160 - 165 (d) | d | C-F |

| ¹³C | 155 - 160 | s | C-O |

| ¹³C | 115 - 125 (m) | m | Aromatic CH |

| ¹³C | 110 - 115 (d) | d | C-B (ipso) |

| ¹³C | 69 - 72 | s | -OCH₂- |

| ¹³C | 22 - 25 | s | -CH₂-CH₃ |

| ¹³C | 10 - 12 | s | -CH₃ |

| ¹⁹F | -110 to -120 | s | Ar-F |

| ¹¹B | 28 - 33 | s | -B(OH)₂ |

Note: Data are hypothetical and based on typical chemical shifts for the respective functional groups. Actual values may vary depending on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound, confirming its elemental composition, and assessing its purity. The high polarity of boronic acids and their tendency to form cyclic anhydrides (boroxines) can present analytical challenges, necessitating advanced hyphenated techniques. nih.govresearchgate.net

UPLC-ESI-MS combines the high-resolution separation power of UPLC with the sensitive detection capabilities of mass spectrometry. mdpi.com This technique is routinely used for both qualitative and quantitative analysis. The sample is first separated on a reversed-phase column, and the eluent is introduced into the ESI source, where ions are generated and subsequently analyzed by the mass spectrometer. nih.govscispace.com

The ESI source can be operated in either positive or negative ion mode. frontiersin.org In positive mode, the protonated molecule [M+H]⁺ is typically observed, while in negative mode, the deprotonated molecule [M-H]⁻ or adducts with mobile phase components, such as formate (B1220265) [M+HCOO]⁻, may be detected. scispace.com High-resolution mass spectrometry can provide an accurate mass measurement, which is used to confirm the elemental formula of the compound. frontiersin.org

Interactive Table 2: Typical UPLC-ESI-MS Parameters

| Parameter | Typical Setting | Purpose |

| UPLC System | Acquity UPLC I-class or similar | High-resolution chromatographic separation. |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity. frontiersin.org |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. mdpi.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Organic component for gradient elution. mdpi.com |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the separation. |

| Column Temp. | 30 - 50 °C | Ensures reproducible retention times. frontiersin.org |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent. |

| Ion Mode | Positive and/or Negative | Detection of protonated or deprotonated molecules. |

| Capillary Voltage | 1.5 - 5.0 kV | Potential applied to generate the electrospray. frontiersin.orgmdpi.com |

| Desolvation Temp. | 400 - 550 °C | Aids in solvent evaporation and ion generation. frontiersin.orgmdpi.com |

A significant advancement for the analysis of polar compounds like boronic acids is the coupling of nano-liquid chromatography with electron ionization (EI) mass spectrometry. nih.govresearchgate.net Traditionally, EI is used for gas chromatography (GC), and boronic acids require derivatization to be amenable to GC analysis. nih.gov The nano-LC-EI/MS method circumvents this by directly introducing the nano-LC eluent into a heated EI source. nih.gov

This approach offers significant advantages, including the generation of highly reproducible, library-searchable EI mass spectra, which are rich in structural information from fragmentation patterns. researchgate.netnih.gov This technique has demonstrated high robustness, reproducibility, and good detection limits (as low as 200 pg) for a broad range of boronic acids, making it a powerful tool for both identification and purity assessment. nih.govresearchgate.net

For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS), particularly with a triple quadrupole mass analyzer, is the method of choice. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com

This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and improving detection limits. nih.gov By using a stable isotope-labeled internal standard, precise and accurate quantification can be achieved. nih.gov The method is validated for linearity, precision, and accuracy to ensure reliable results. mdpi.com

Interactive Table 3: Hypothetical MRM Transitions for Quantification of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

| This compound | 198.1 ([M+H]⁺) | 180.1 ([M+H - H₂O]⁺) | Quantifier | 15 |

| This compound | 198.1 ([M+H]⁺) | 138.0 ([M+H - C₃H₆O]⁺) | Qualifier | 25 |

Note: These transitions are illustrative. The precursor ion corresponds to the protonated molecule. Product ions correspond to plausible neutral losses, such as water or propene from the propoxy group. Optimal m/z values and collision energies must be determined experimentally.

Mass Spectrometry (MS) for Purity Assessment and Structural Confirmation

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), are the industry standard for determining the purity of this compound. These methods separate the main compound from any impurities, starting materials, or by-products.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. The separation is typically performed on a C18 stationary phase with a mobile phase gradient consisting of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the compound absorbs strongly. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Table 4: Typical HPLC/UPLC Conditions for Purity Assessment

| Parameter | Typical Setting |

| Technique | Reversed-Phase HPLC/UPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% TFA |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.05% TFA |

| Gradient | Linear gradient, e.g., 5% to 95% B over 10-20 minutes |

| Flow Rate | 1.0 mL/min (HPLC); 0.4 mL/min (UPLC) |

| Detection | UV at ~254 nm |

| Purity Spec. | Typically ≥98% (by area %) |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of arylboronic acids, offering high resolution and sensitivity for both qualitative and quantitative assessments. A robust HPLC method is essential for determining the purity of this compound and for monitoring its stability under various conditions.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of a range of boronic acids, including those with functionalities similar to this compound, would employ a C18 column. rsc.org The separation is generally achieved using a gradient elution with a mobile phase consisting of an aqueous component, often with a buffer like ammonium (B1175870) acetate, and an organic modifier such as acetonitrile. rsc.org The use of a buffer is critical in controlling the ionization state of the boronic acid and any impurities, thereby influencing their retention and separation.

One of the challenges in the HPLC analysis of boronic acids is their tendency to undergo dehydration to form boroxines, their cyclic anhydrides. rsc.org Method development often focuses on minimizing this transformation to ensure accurate quantification of the monomeric boronic acid. This can be achieved by controlling the pH and composition of the mobile phase. rsc.org

Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides a chromophore that absorbs in the UV region. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). scirp.org LC-MS provides valuable information on the molecular weight of the analyte and its fragments, aiding in peak identification and the characterization of impurities. scirp.org

A developed LC-MS/MS method for similar boronic acids has demonstrated linearity over a concentration range of 0.05 ppm to 5 ppm with a correlation coefficient greater than 0.99. scirp.org The recoveries for such methods are typically within the range of 80% to 120%, indicating good accuracy. scirp.org

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., Acquity BEH C18, Agilent Poroshell HPH C18) rsc.orgscirp.org | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water or 0.1% Ammonia in Water rsc.orgscirp.org | Aqueous component of the mobile phase; the buffer controls pH. |

| Mobile Phase B | Acetonitrile rsc.orgscirp.org | Organic modifier to elute the analyte. |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.25 - 1.0 mL/min | Influences resolution and analysis time. |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) rsc.orgscirp.org | UV for general detection; MS for higher sensitivity and structural information. |

| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) Considerations for Boronic Acids

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, the direct analysis of boronic acids, including this compound, by GC is challenging due to their low volatility and thermal lability. nih.govresearchgate.net At the elevated temperatures required for GC analysis, boronic acids can dehydrate to form boroxines, leading to complex chromatograms and inaccurate quantification. chromatographyonline.com

To overcome these limitations, derivatization is a common strategy employed for the GC analysis of boronic acids. nih.govresearchgate.net Derivatization converts the polar and non-volatile boronic acid into a more volatile and thermally stable derivative. A common derivatizing agent for boronic acids is triethanolamine (B1662121), which reacts with the boronic acid to form a volatile triethanolamine borate (B1201080) ester. researchgate.netnih.gov This allows for sensitive and selective analysis by GC-Mass Spectrometry (GC-MS). nih.gov

Another approach involves the derivatization of the boronic acid with a diol, such as pinacol (B44631), to form a more stable and volatile pinacol boronate ester. chromatographyonline.com This strategy has been successfully used for the low-level analysis of boronic acid impurities in drug substances. chromatographyonline.com

The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. The resulting derivatives can then be separated on a suitable GC column, often a non-polar or medium-polarity column, and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides structural information that can confirm the identity of the derivatized boronic acid. chromatographyonline.com

| Challenge | Consideration/Solution | Rationale |

| Low Volatility | Derivatization with reagents like triethanolamine or pinacol. chromatographyonline.comnih.gov | Increases the volatility of the boronic acid, making it suitable for GC analysis. |

| Thermal Instability | Derivatization to form more stable esters. chromatographyonline.com | Prevents on-column degradation and the formation of boroxines. |

| Complex Chromatograms | Optimization of derivatization reaction to ensure complete conversion. | Simplifies the chromatogram by representing the boronic acid as a single derivative peak. |

| Detection | Use of GC-MS. chromatographyonline.comnih.gov | Provides high sensitivity and structural confirmation of the analyte. |

X-ray Crystallography in Polymorphism and Structural Analysis of Arylboronic Acids

A critical aspect of solid-state characterization is the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.govrigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are crucial in the pharmaceutical and materials science fields. rigaku.com X-ray crystallography is the definitive method for identifying and characterizing different polymorphic forms. nih.gov

The crystal structure of an arylboronic acid will reveal the nature of the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. In the solid state, boronic acids often form dimeric structures through hydrogen bonding between the boronic acid groups. X-ray crystallography can elucidate the specifics of these interactions.

While a specific crystal structure for this compound is not publicly available, the general approach would involve growing a single crystal of the compound and then collecting diffraction data using an X-ray diffractometer. The resulting data is then used to solve and refine the crystal structure. Powder X-ray diffraction (PXRD) is also a valuable technique for characterizing polycrystalline materials and for routine identification of known crystalline phases. rigaku.com

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. tainstruments.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for assessing its thermal stability and characterizing its solid-state properties. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com A DSC thermogram can reveal important information about the material, including its melting point, glass transition temperature (for amorphous materials), and the presence of polymorphic transitions. rigaku.commdpi.com For this compound, DSC can be used to determine its melting point, which is a key indicator of purity. The presence of multiple thermal events could suggest the existence of different polymorphs or the presence of impurities. rigaku.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.com TGA is used to determine the thermal stability of a compound and to study its decomposition profile. tainstruments.com For this compound, TGA can identify the temperature at which the compound begins to decompose. It can also be used to quantify the amount of residual solvent or water in the sample. mdpi.com The dehydration of the boronic acid to its boroxine (B1236090) can also be observed as a mass loss in the TGA thermogram. nih.gov

The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior and stability of this compound, which is critical for its handling, storage, and application. nih.gov

| Technique | Information Obtained | Relevance to this compound |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition, polymorphic transitions. rigaku.commdpi.com | Purity assessment, identification of crystalline forms, stability studies. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, residual solvent/water content. tainstruments.commdpi.com | Determination of the upper-temperature limit for use and storage, quantification of volatiles. |

Applications in Chemical Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Fluoro-5-propoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules that are often explored for their potential biological activity. The utility of this and other arylboronic acids is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, providing a powerful tool for assembling intricate molecular architectures.

A notable application of this compound is in the synthesis of picolinamide (B142947) derivatives, which have been investigated as potential kinase inhibitors. organic-chemistry.orgnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their inhibition is a key strategy in the development of targeted cancer therapies. In a specific patented synthetic route, this compound was reacted with methyl 3-amino-5,6-dichloropicolinate in a Suzuki-Miyaura coupling reaction. This key step introduced the 2-fluoro-5-propoxyphenyl moiety onto the picolinate (B1231196) core, leading to the formation of 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid. organic-chemistry.orgnih.gov This example underscores the role of the title compound in accessing complex, highly substituted aromatic systems that are of interest in medicinal chemistry.

The presence of the fluoro and propoxy substituents on the phenyl ring of the boronic acid allows for the fine-tuning of the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Intermediate in the Synthesis of Functionalized Aromatics

Beyond the synthesis of complex final targets, this compound serves as a key intermediate for the creation of a wide array of functionalized aromatic compounds. Its participation in cross-coupling reactions allows for the strategic introduction of the 2-fluoro-5-propoxyphenyl group into various aromatic and heteroaromatic systems.

The synthesis of the aforementioned 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid is a prime example of its use as an intermediate. organic-chemistry.orgnih.gov The reaction conditions for this transformation are representative of modern cross-coupling chemistry, as detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|---|---|---|---|

| Methyl 3-amino-5,6-dichloropicolinate | This compound | Pd(dppf)Cl2·CH2Cl2 | 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid | 28% |

This transformation not only builds a more complex molecule but also creates a new functionalized aromatic compound that can potentially undergo further chemical modifications. The amino and carboxylic acid groups on the picolinic acid product, for instance, can serve as handles for subsequent reactions to build even more complex structures.

Precursor for Boronate Esters and Other Boron-Containing Species

The boronic acid functional group in this compound is itself a reactive center that can be converted into other boron-containing species, most notably boronate esters and trifluoroborate salts. These derivatives often exhibit different reactivity profiles and may offer advantages in specific synthetic applications.

Boronate Esters: Boronic acids readily undergo condensation reactions with diols to form cyclic boronate esters. orgsyn.org A common and synthetically useful class of boronate esters are the pinacol (B44631) esters, formed by the reaction with pinacol (2,3-dimethyl-2,3-butanediol). These esters are generally more stable, less polar, and more easily purified by chromatography than the corresponding boronic acids. They are competent coupling partners in Suzuki-Miyaura reactions and are widely used in iterative cross-coupling strategies for the synthesis of complex organic molecules. nih.gov

Trifluoroborate Salts: Arylboronic acids can be converted into potassium aryltrifluoroborate salts by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov These salts are typically crystalline, air- and moisture-stable solids that are easy to handle and store. Potassium trifluoroborates have emerged as versatile coupling partners in a variety of cross-coupling reactions, sometimes exhibiting superior reactivity compared to their boronic acid or ester counterparts. nih.govbristol.ac.uk The conversion of a boronic acid to its trifluoroborate salt can be a useful strategy to improve stability and reactivity in certain synthetic contexts.

The potential conversions of this compound are summarized in the table below.

| Starting Material | Reagent | Product Type | Potential Advantages |

|---|---|---|---|

| This compound | Diols (e.g., pinacol) | Boronate Ester | Increased stability, ease of purification, suitable for iterative cross-coupling. |

| This compound | KHF2 | Potassium Trifluoroborate Salt | Crystalline, air- and moisture-stable, enhanced reactivity in some couplings. |

These transformations expand the synthetic utility of this compound, making it a versatile precursor for a range of boron-containing reagents tailored for specific synthetic challenges.

Applications in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

The boronic acid functional group is a key pharmacophore that has seen a surge in interest within medicinal chemistry, leading to the successful development of several FDA-approved drugs. The presence of this group in 2-Fluoro-5-propoxyphenylboronic acid suggests its potential utility in various aspects of drug discovery and development.

Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a characteristic that is fundamental to their therapeutic action. This interaction is particularly relevant in the design of enzyme inhibitors, where the boronic acid can mimic the transition state of a substrate, leading to potent and selective inhibition. For instance, the boronic acid moiety can interact with the active site of serine proteases, which play crucial roles in various physiological and pathological processes.

A notable example of a successful boronic acid-containing therapeutic is Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. nih.govresearchgate.net The design of Bortezomib leverages the ability of the boronic acid to form a stable complex with the N-terminal threonine residue in the proteasome's active site. While no specific therapeutic applications of this compound have been documented, its structural features suggest its potential as a scaffold for the design of novel inhibitors for a range of enzymes.

The incorporation of a this compound moiety into existing bioactive compounds represents a viable strategy for molecular modification to enhance their pharmacological properties. This approach can be used to improve potency, selectivity, and pharmacokinetic profiles. The phenylboronic acid scaffold can serve as a versatile platform for the introduction of various functional groups that can interact with biological targets.

The fluorine atom, in particular, is a common substituent in medicinal chemistry known to improve metabolic stability and binding affinity. nih.gov Its presence in this compound makes this compound an attractive building block for the synthesis of new chemical entities. The propoxy group can be modified to fine-tune the lipophilicity of the resulting molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

For example, 2-Fluoro-5-methylphenylboronic acid, a structurally similar compound, is utilized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com This highlights the potential of fluorinated phenylboronic acids in the development of new drugs. The ability to systematically modify the alkoxy group (from methyl to propyl, for instance) provides a means to explore structure-activity relationships and optimize the desired biological activity.

Prodrugs are inactive compounds that are converted into their active forms in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. Boronic acids have emerged as promising candidates for the design of prodrugs, particularly for anticancer agents. This is due to their unique reactivity with reactive oxygen species (ROS), which are often found at elevated levels in the tumor microenvironment.

The general strategy involves masking a hydroxyl or amino group of a potent drug with a phenylboronic acid moiety. This renders the drug inactive. Upon reaching the tumor, the higher concentration of ROS, such as hydrogen peroxide (H₂O₂), triggers the oxidative cleavage of the carbon-boron bond, releasing the active drug specifically at the target site. This targeted activation mechanism can significantly reduce systemic toxicity and improve the therapeutic index of the drug.

While specific studies on this compound in prodrug strategies are not available, its phenylboronic acid core makes it a suitable candidate for such applications. The electronic properties of the fluorine and propoxy substituents could potentially modulate the rate of ROS-mediated activation, allowing for the fine-tuning of the drug release profile.

Table 1: Potential Applications of this compound in Medicinal Chemistry

| Application Area | Rationale | Potential Advantages of this compound |

|---|---|---|

| Enzyme Inhibition | Boronic acid forms reversible covalent bonds with enzyme active sites. | Fluorine may enhance Lewis acidity and binding affinity. Propoxy group can engage in hydrophobic interactions. |

| Molecular Modification | Serves as a scaffold for creating new bioactive molecules. | Fluorine can improve metabolic stability. Propoxy group allows for lipophilicity tuning. |

| Prodrug Design | Phenylboronic acid can be cleaved by tumor-specific ROS to release an active drug. | Substituents may influence the rate of drug release for optimized therapeutic effect. |

Materials Science

Phenylboronic acids are not only valuable in the realm of medicine but also serve as versatile building blocks in materials science for the creation of functional materials with tailored properties.

Phenylboronic acids can be incorporated into polymer chains to create "smart" polymers that respond to specific stimuli, such as changes in pH or the presence of saccharides. This responsiveness stems from the reversible formation of boronate esters with diols. For example, phenylboronic acid-containing polymers have been extensively studied for the development of glucose-responsive materials for insulin (B600854) delivery systems. rsc.org

The synthesis of such polymers often involves the polymerization of monomers containing a phenylboronic acid group. This compound could potentially be converted into a polymerizable monomer for this purpose. The fluorine and propoxy groups on the phenyl ring could influence the properties of the resulting polymer, such as its solubility, thermal stability, and sensitivity to the target analyte.

Beyond responsive polymers, phenylboronic acids are used in the synthesis of a variety of functional materials. Their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes them valuable precursors for the synthesis of conjugated polymers and organic electronic materials. nih.gov These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The specific substitution pattern of this compound could impart desirable properties to such materials. The fluorine substituent is known to influence the electronic properties of organic materials, often leading to improved performance in electronic devices. The propoxy group can enhance solubility, which is crucial for the solution-based processing of these materials. While there is no specific literature on the use of this compound in this context, the known applications of similar compounds like 2-Fluoro-5-methoxyphenylboronic acid in the synthesis of molecular switches suggest its potential.

Furthermore, phenylboronic acids can self-assemble into well-defined nanostructures, and they can be used to functionalize surfaces and nanoparticles. researchgate.net The interplay of the boronic acid's binding capabilities and the properties imparted by the fluoro and propoxy groups could be exploited to create novel functional materials with tailored surface properties and recognition capabilities.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Rationale | Potential Advantages of this compound |

|---|---|---|

| Responsive Polymers | Boronic acid's reversible binding to diols enables stimulus-responsive behavior. | Substituents can modulate the polymer's physical and responsive properties. |

| Organic Electronics | Used as a building block in Suzuki-Miyaura coupling for conjugated systems. | Fluorine can tune electronic properties. Propoxy group can improve processability. |

| Surface Functionalization | Boronic acid moiety can bind to surfaces containing diol groups. | Creates surfaces with specific chemical and physical characteristics. |

Computational Chemistry and Theoretical Insights into 2 Fluoro 5 Propoxyphenylboronic Acid Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool in computational chemistry for elucidating the mechanisms of complex organic reactions. For reactions involving 2-Fluoro-5-propoxyphenylboronic acid, such as the Suzuki-Miyaura cross-coupling, DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states.

DFT studies on Suzuki-Miyaura reactions involving phenylboronic acids have provided a detailed picture of the crucial transmetalation step. acs.orgnih.govresearchgate.net This step involves the transfer of the aryl group from the boron atom to the palladium center. The mechanism is significantly influenced by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. acs.org For this compound, the reaction would proceed via the formation of a [2-Fluoro-5-propoxyphenylboronate] anion.

Computational models can elucidate the precise sequence of events during the carbon-boron bond cleavage and the formation of the new carbon-palladium bond. These studies often compare different potential pathways to determine the most energetically favorable route. The electronic effects of the fluorine and propoxy substituents on the phenyl ring of this compound are expected to play a significant role in the kinetics of this transformation.

A key strength of DFT calculations is the ability to locate and characterize transition state structures, which are the energetic maxima along a reaction coordinate. nih.gov By determining the energies of these transition states, the activation barriers for each step of the reaction can be calculated, providing a quantitative understanding of the reaction kinetics. For a typical Suzuki-Miyaura reaction involving this compound, DFT can be used to model the transition states for oxidative addition, transmetalation, and reductive elimination.

The table below illustrates a hypothetical energy profile for the key steps in a Suzuki-Miyaura coupling reaction involving this compound, as might be determined by DFT calculations. The relative energies are indicative of the feasibility of each step.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L2 + Ar-X → Ar-Pd(II)L2-X | 0 (Reference) |

| TS_OA | +15 to +20 | |

| Transmetalation | Ar-Pd(II)L2-X + [Ar'-B(OH)3]- → Ar-Pd(II)L2-Ar' | -5 to -10 (Intermediate Complex) |

| TS_TM | +10 to +15 (Relative to complex) | |

| Reductive Elimination | Ar-Pd(II)L2-Ar' → Ar-Ar' + Pd(0)L2 | -20 to -30 (Product Complex) |

| TS_RE | +5 to +10 (Relative to Ar-Pd(II)L2-Ar') |

Note: These are illustrative values for a generic Suzuki-Miyaura reaction and would be specifically calculated for reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can influence its reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Computational studies on monosubstituted phenylboronic acids have shown that the boronic acid group has preferred orientations relative to the phenyl ring. nih.govnih.gov For this compound, the presence of the ortho-fluoro and meta-propoxy groups will introduce specific steric and electronic interactions that dictate the most stable conformations. The orientation of the propoxy chain and the rotational barrier of the C-B bond are key parameters that can be investigated. Molecular dynamics simulations can further provide insights into the flexibility of the molecule in solution over time, which can be crucial for understanding how it interacts with other reactants and catalysts in a dynamic reaction environment. rsc.orgrsc.org

Insights into Substituent Effects on Electronic Structure and Reactivity

The electronic properties of this compound are significantly modulated by its substituents, which in turn affects its reactivity. mdpi.comajpchem.orgresearchgate.net The fluorine atom at the ortho position is strongly electron-withdrawing through an inductive effect, which can increase the Lewis acidity of the boronic acid. mdpi.com The propoxy group at the meta position, while having an electron-withdrawing inductive effect, also possesses a lone pair on the oxygen that can participate in resonance, potentially donating electron density to the ring.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic effects by calculating atomic charges and orbital interactions. The table below summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Fluoro | 2 (ortho) | -I (Electron-withdrawing) | -M (Weakly deactivating) | Decrease |

| Propoxy | 5 (meta) | -I (Electron-withdrawing) | +M (Electron-donating) | Net effect depends on the balance |

| Boronic Acid | 1 | -I (Electron-withdrawing) | Weak | Decrease |

These substituent-induced changes in the electronic structure can influence the molecule's HOMO and LUMO energy levels, which are critical for its reactivity in processes like charge transfer and bond formation. ajpchem.org

Solvent Effects in Computational Models

Reactions are typically carried out in a solvent, and computational models must account for the solvent's influence to provide realistic predictions. There are two primary approaches to modeling solvent effects: implicit and explicit solvent models. mdpi.comnih.govresearchgate.netnih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. youtube.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and the energies of reaction intermediates and transition states.

Explicit solvent models involve including a number of individual solvent molecules in the computational simulation. researchgate.net This method is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the boronic acid group and protic solvent molecules. For reactions involving ionic species, such as the boronate anion, explicit solvent models can be particularly important for accurately describing the solvation shell and its impact on reactivity.

The choice of solvent model can significantly impact the calculated energy barriers and reaction pathways, making it a critical parameter in computational studies of reactions involving this compound.

Future Research Directions

Development of Novel Catalytic Systems for 2-Fluoro-5-propoxyphenylboronic Acid Transformations

The utility of this compound as a building block is intrinsically linked to the efficiency of its chemical transformations, particularly in cross-coupling reactions. While palladium-catalyzed reactions are well-established for organoboronic acids, future research will likely focus on developing novel catalytic systems with enhanced activity, selectivity, and broader functional group tolerance. cas.cnpolyu.edu.hknih.gov

A primary objective is the design of catalysts that can operate under milder reaction conditions, reducing energy consumption and minimizing the formation of byproducts. This includes the exploration of new ligands that can stabilize the metal center and facilitate the key steps of the catalytic cycle. Furthermore, the development of base-free or nitrogenous-ligand conditions for cross-coupling reactions involving this compound could expand its applicability to sensitive substrates. nih.gov The investigation of alternative metal catalysts, such as nickel, could also provide new pathways for carbon-carbon and carbon-heteroatom bond formation. polyu.edu.hk

| Catalyst System | Potential Advantage | Research Focus |

| Palladium-based catalysts with novel ligands | Increased efficiency and selectivity | Design of electron-rich and sterically hindered ligands |

| Nickel-based catalysts | Alternative reactivity and cost-effectiveness | Exploring coupling reactions with a broader range of electrophiles |

| Base-free catalytic systems | Improved compatibility with sensitive functional groups | Understanding the mechanism of transmetalation without a base |

| Photoredox catalysis | Mild reaction conditions and unique reaction pathways | Combination with transition metal catalysis for novel transformations |

Exploration of New Synthetic Pathways

While established methods for the synthesis of arylboronic acids exist, the pursuit of more efficient, atom-economical, and environmentally benign synthetic routes for this compound remains a key research direction. nih.govorganic-chemistry.org Future work could focus on the direct C-H borylation of 1-fluoro-4-propoxybenzene, a method that avoids the need for pre-functionalized starting materials. nih.gov The development of transition-metal-free borylation methods, potentially utilizing photoinduced or electrochemical approaches, would represent a significant advancement in sustainable chemistry. organic-chemistry.org

Furthermore, exploring alternative boron sources beyond the commonly used borate (B1201080) esters could lead to more direct and cost-effective synthetic protocols. The investigation of solid-phase synthesis techniques could also facilitate the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery.

Advanced Applications in Targeted Therapies

Phenylboronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their unique ability to interact with biological molecules. mdpi.com The presence of both a fluorine atom and a propoxy group in this compound provides a scaffold that can be further elaborated to develop targeted therapies. The fluorine substituent can enhance binding affinity and modulate pharmacokinetic properties, while the propoxy group offers a site for further functionalization. mdpi.com

Future research in this area will likely focus on the design and synthesis of derivatives of this compound as inhibitors of specific enzymes or as targeting moieties for drug delivery systems. For instance, the boronic acid functional group is known to form reversible covalent bonds with the active site serine residues of proteases, making it a valuable pharmacophore for developing enzyme inhibitors. mdpi.com Additionally, the ability of boronic acids to bind to saccharides could be exploited to target cancer cells that overexpress certain glycoproteins.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms offers the potential to revolutionize the production of this compound and its derivatives. rsc.orgresearchgate.netorganic-chemistry.org Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. organic-chemistry.org

Future research will aim to develop robust and scalable flow synthesis methods for arylboronic acids. rsc.orgresearchgate.net This includes the design of microreactors that allow for precise control over temperature, pressure, and mixing, leading to higher yields and purities. researchgate.net The combination of flow chemistry with real-time analytical techniques and machine learning algorithms could enable the development of fully automated synthesis platforms capable of producing this compound on demand with minimal human intervention. A simple continuous flow setup has already been demonstrated for the synthesis of boronic acids on a multigram scale within a very short reaction time. organic-chemistry.org

Further Computational and Spectroscopic Investigations

A deeper understanding of the structural, electronic, and spectroscopic properties of this compound is crucial for its rational design and application in various fields. Future research should focus on comprehensive computational and spectroscopic investigations to elucidate these properties.

Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the molecule's geometry, conformational preferences, and electronic structure. researchgate.netnih.govunair.ac.idacs.orgmdpi.com These studies can help to predict its reactivity and guide the design of new derivatives with desired properties. For example, computational methods can be used to calculate the pKa of the boronic acid, which is a critical parameter for its application as a sensor or in biological systems. researchgate.netunair.ac.idmdpi.com

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for the characterization of this compound and its reaction products. researchgate.net While spectroscopic data for closely related compounds are available, detailed 1H, 13C, 19F, and 11B NMR studies, as well as comprehensive IR and Raman analyses of this compound, would provide a valuable benchmark for its identification and quality control. researchgate.netchemicalbook.comchemicalbook.com

| Technique | Information Gained | Future Research Focus |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, pKa | Correlation of computed properties with experimental data |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity assessment | Detailed 1H, 13C, 19F, and 11B NMR characterization |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes, functional group identification | Assignment of characteristic vibrational frequencies |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Fluoro-5-propoxyphenylboronic acid, and what intermediates are critical?

A common approach involves sequential functionalization of a fluorinated aromatic precursor. First, introduce the propoxy group via alkylation of 5-hydroxy-2-fluorophenyl derivatives using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent boronation can be achieved via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) . Key intermediates include 5-propoxy-2-fluorobromobenzene, which requires rigorous purification to avoid side reactions during boronic acid formation.

Basic: How should researchers purify and characterize this compound to ensure reproducibility in cross-coupling reactions?

Purification : Use recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate) or column chromatography (silica gel, eluting with gradients of ethyl acetate in hexane). Moisture-sensitive boronic acids should be handled under inert atmospheres .

Characterization :

- NMR : Confirm the presence of the boronic acid group (δ ~7-8 ppm for aromatic protons adjacent to boron) and propoxy chain (δ ~1.0-1.5 ppm for CH₃, δ ~3.5 ppm for OCH₂).

- HPLC : Verify purity (>97% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can protodeboronation be minimized during Suzuki-Miyaura couplings with this compound?

Protodeboronation is influenced by steric hindrance and electronic effects. Strategies include:

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos or RuPhos ligands to enhance stability of the arylpalladium intermediate.

- Base Selection : Weak bases (e.g., K₃PO₄) reduce boron hydrolysis compared to strong bases like NaOH.

- Additives : Include aryl halide scavengers (e.g., CuI) or stabilize the boronic acid with diethanolamine .

Advanced: How do electronic effects of fluorine and propoxy substituents influence reaction kinetics in cross-couplings?

- Fluorine (meta position) : The electron-withdrawing effect activates the boronic acid toward transmetallation but may reduce nucleophilicity.

- Propoxy (para position) : The electron-donating group increases steric bulk, potentially slowing catalyst turnover. Computational studies (DFT) are recommended to model transition states and optimize ligand-catalyst pairs .

Basic: What storage conditions ensure long-term stability of this compound?

Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation and hydrolysis. Use amber vials to avoid photodegradation. Purity degradation can be monitored via periodic HPLC analysis .

Advanced: How to resolve contradictions in reported catalytic efficiencies for couplings involving this compound?

Contradictions often arise from solvent polarity, ligand steric effects, or trace impurities. Systematic screening is advised:

- Solvent : Test toluene (non-polar) vs. THF (polar aprotic).

- Ligands : Compare Buchwald (e.g., XPhos) vs. Fu (e.g., P(t-Bu)₃) ligands.

- Impurity Analysis : Use LC-MS to identify protodeboronated byproducts or residual alkylation reagents .

Basic: What analytical methods validate the structural integrity of this compound?

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M−H]⁻.

- FT-IR : Identify B–O stretching (~1340 cm⁻¹) and aromatic C–F vibrations (~1200 cm⁻¹).

- Elemental Analysis : Ensure C, H, B, and F percentages align with theoretical values .

Advanced: How does the ortho-fluoro substituent affect stability compared to meta/para isomers?

The ortho-fluoro group increases steric hindrance around boron, reducing susceptibility to hydrolysis but potentially slowing transmetallation. Comparative studies with 3-fluoro and 4-fluoro analogs (e.g., 2-Chloro-4-fluorophenylboronic acid ) show ortho-fluoro derivatives require lower catalyst loadings but stricter anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.